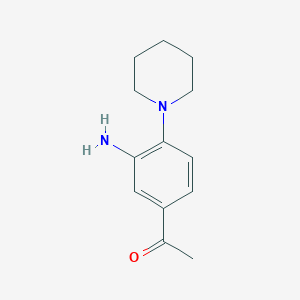
1-(3-Amino-4-piperidinophenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-Amino-4-piperidinophenyl)-1-ethanone is not directly studied in the provided papers. However, related compounds and reactions involving similar functional groups are discussed. For instance, the crystal structure of a related compound, N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone, has been characterized, which could provide insights into the structural aspects of 1-(3-Amino-4-piperidinophenyl)-1-ethanone . Additionally, the kinetics and mechanism of reactions involving piperidine bases with other compounds are reported, which may offer some understanding of how 1-(3-Amino-4-piperidinophenyl)-1-ethanone might react under similar conditions .
Synthesis Analysis
The synthesis of compounds related to 1-(3-Amino-4-piperidinophenyl)-1-ethanone involves condensation reactions. For example, the synthesis of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone is achieved through the condensation of β-phenylcinnamaldehyde and p-acetylaniline . This suggests that a similar approach could potentially be used for synthesizing 1-(3-Amino-4-piperidinophenyl)-1-ethanone, with appropriate modifications to the starting materials to include the piperidine moiety.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone, has been determined using single-crystal X-ray diffraction. The central C=N bond length is indicative of a double bond, and the molecule exhibits a slightly non-planar structure with an E configuration around the imine bond . This information can be useful in predicting the molecular structure of 1-(3-Amino-4-piperidinophenyl)-1-ethanone, which may also feature similar bond lengths and configurations.
Chemical Reactions Analysis
The reactivity of piperidine, a component of the compound , has been studied in the context of its reaction with 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane. The reaction proceeds through a complex mechanism leading to a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, with primary and secondary amines promoting the reaction. Tertiary amines do not participate actively in this reaction . This suggests that the amino group in 1-(3-Amino-4-piperidinophenyl)-1-ethanone could similarly engage in reactions with electrophilic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(3-Amino-4-piperidinophenyl)-1-ethanone are not directly reported, the properties of related compounds and reactions can provide some insights. For example, the solvents used in the reaction with piperidine bases affect the kinetics and mechanism, indicating that solvent choice is crucial for the reactivity of such compounds . The negative entropies of activation reported for the reaction with piperidine suggest a decrease in disorder, which could be a factor in the reactions of 1-(3-Amino-4-piperidinophenyl)-1-ethanone as well .
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
- Hydrogen-Bonding Analysis : Studies on compounds structurally similar to 1-(3-Amino-4-piperidinophenyl)-1-ethanone, such as enaminones, have been characterized for their intra- and intermolecular hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications (Balderson et al., 2007).
Synthesis and Antibacterial Activity
- Antibacterial Properties : Compounds derived from 1-(4-(piperidin-1-yl) phenyl) ethanone, a structurally related compound, have shown significant antibacterial activity, highlighting potential applications in antimicrobial treatments (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity of Derivatives
- Derivative Applications in Antimicrobial Treatments : Another study demonstrated the antimicrobial effectiveness of novel derivatives related to 1-(3-Amino-4-piperidinophenyl)-1-ethanone, providing insights into its use in pharmaceutical applications targeting bacterial infections (Bhasker et al., 2018).
Synthesis and Characterization of Novel Compounds
- Chemical Synthesis and Analysis : Research on the synthesis and characterization of compounds using a piperidine framework, similar to 1-(3-Amino-4-piperidinophenyl)-1-ethanone, sheds light on the methodologies for creating and analyzing new chemical entities with potential scientific applications (Govindhan et al., 2017).
Quantum Chemical Parameters and Fluorescence Studies
- Quantum Chemical Analysis and Photophysics : Investigations into quantum chemical parameters and the fluorescence behavior of compounds like 1-(4'-amino-biphenyl-4-yl)-ethanone, which share structural similarities, provide a basis for understanding the electronic and optical properties of 1-(3-Amino-4-piperidinophenyl)-1-ethanone (Ghoneim, 2001).
Propriétés
IUPAC Name |
1-(3-amino-4-piperidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)11-5-6-13(12(14)9-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSSJKRNQYKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383906 |
Source


|
| Record name | 1-[3-Amino-4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-piperidinophenyl)-1-ethanone | |
CAS RN |
30877-81-7 |
Source


|
| Record name | 1-[3-Amino-4-(1-piperidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30877-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Amino-4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)


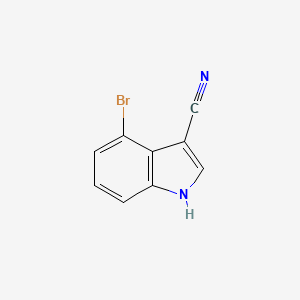



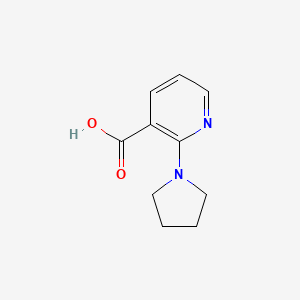
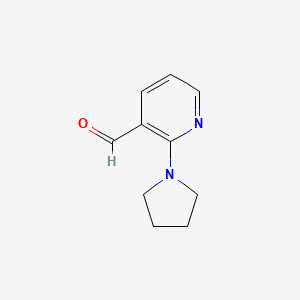

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)
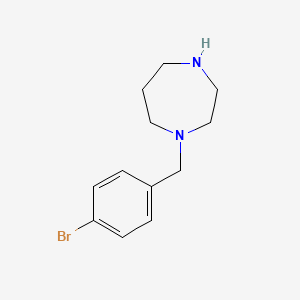
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)